molecular formula C27H29N2O3+ B11633837 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane

3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11633837
M. Wt: 429.5 g/mol
InChI Key: PGLSTQIQBPCHRJ-UHFFFAOYSA-N
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Description

3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group attached to a diphenylmethyl moiety, a nitrobenzyl group, and an azoniabicyclo[2.2.2]octane framework. Its intricate structure makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane typically involves multiple steps:

    Formation of the Azoniabicyclo[2.2.2]octane Core: This step often starts with the cyclization of appropriate precursors under basic or acidic conditions to form the azoniabicyclo[2.2.2]octane ring system.

    Introduction of the Hydroxy(diphenyl)methyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where diphenylmethanol is reacted with the azoniabicyclo[2.2.2]octane core in the presence of a Lewis acid catalyst.

    Attachment of the Nitrobenzyl Group: The final step involves the nucleophilic substitution reaction where the nitrobenzyl halide is introduced to the azoniabicyclo[2.2.2]octane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.

Medicine

Pharmacologically, this compound or its derivatives might exhibit activity against certain diseases, making it a candidate for drug development. Its structural features suggest potential interactions with various biological targets.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, altering their activity. The hydroxy and nitro groups could participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Hydroxy(diphenyl)methyl]-1-methyl-1-azoniabicyclo[2.2.2]octane
  • 3-[Hydroxy(diphenyl)methyl]-1-isopropyl-1-azoniabicyclo[2.2.2]octane

Uniqueness

Compared to its analogs, 3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is unique due to the presence of the nitrobenzyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C27H29N2O3+

Molecular Weight

429.5 g/mol

IUPAC Name

[1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-yl]-diphenylmethanol

InChI

InChI=1S/C27H29N2O3/c30-27(23-10-3-1-4-11-23,24-12-5-2-6-13-24)25-20-29(17-15-21(25)16-18-29)19-22-9-7-8-14-26(22)28(31)32/h1-14,21,25,30H,15-20H2/q+1

InChI Key

PGLSTQIQBPCHRJ-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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